molecular formula C8H10N4O4 B014576 5-Acetylamino-6-formylamino-3-methyluracil CAS No. 85438-96-6

5-Acetylamino-6-formylamino-3-methyluracil

Cat. No. B014576
CAS RN: 85438-96-6
M. Wt: 226.19 g/mol
InChI Key: RDZNZFGKEVDNPK-UHFFFAOYSA-N
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Description

5-Acetylamino-6-formylamino-3-methyluracil is a significant compound identified as a major metabolite of caffeine in humans. This compound has been isolated and identified through various solvent extraction and chromatographic techniques, with its structure confirmed by UV, NMR, and mass spectral data alongside chemical synthesis. The compound is known for its instability in the presence of dilute bases and/or methanol, leading to the formation of a deformylated compound, 5-acetylamino-6-amino-3-methyluracil (Tang, Grant, & Kalow, 1983).

Synthesis Analysis

The synthesis of 5-acetylamino-6-formylamino-3-methyluracil (AFMU) has been achieved through simple chemical transformations starting from thiourea and ethyl cyanoacetate. This method provides an accessible route to produce AFMU, required as standard material for qualitative identification and quantitative determination in caffeine metabolism studies (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).

Molecular Structure Analysis

The molecular and crystal structure of related uracil derivatives has been investigated through X-ray diffraction, revealing planar structures and insights into the conformation of amino groups attached to the uracil ring. Such studies provide foundational knowledge for understanding the structural characteristics of 5-acetylamino-6-formylamino-3-methyluracil and its derivatives (Hueso-Ureña, Moreno-Carretero, Low, & Masterton, 1997).

Chemical Reactions and Properties

5-Acetylamino-6-formylamino-3-methyluracil undergoes a spontaneous deformylation reaction in solutions of different pH and in urine, transforming uniquely to 5-acetylamino-6-amino-3-methyluracil. This reaction follows first-order kinetics, with the half-life of AFMU varying significantly across different pH levels, indicating its chemical instability and reactivity under various conditions (Wong, Villeneuve, Tessier, Banerjee, Nedev, Jean-Claude, & Leyland-Jones, 2002).

Physical Properties Analysis

The ultraviolet absorption spectra of AFMU and its deformylation product differ significantly, and the wavelengths of absorption maximum and molar extinction coefficients vary with pH. Such properties are critical for the analytical detection and measurement of these compounds in various studies (Wong et al., 2002).

Chemical Properties Analysis

The chemical stability and reactivity of 5-acetylamino-6-formylamino-3-methyluracil, particularly its deformylation to 5-acetylamino-6-amino-3-methyluracil, play a significant role in its behavior as a metabolite of caffeine. The kinetics of this transformation and the effects of pH on its stability offer insights into its chemical properties and potential applications in metabolic and pharmacokinetic studies (Wong et al., 2002).

Scientific Research Applications

  • Metabolism of Caffeine

    AFMU is identified as a major metabolite of caffeine in humans. Unstable forms of this compound can form deformylated compounds (Tang, Grant, & Kalow, 1983).

  • Acetylation Polymorphism

    Research has shown that AFMU can be used to test acetylation polymorphism, a genetic variation in drug metabolism. This has implications for understanding individual differences in drug response and toxicity (Grant, Tang, & Kalow, 1984).

  • Cytotoxicity Studies

    Studies have investigated the cytotoxic potential of substituted uracils of methylxanthines, like AFMU, indicating that these compounds are not involved in the toxicity of high doses of caffeine in rats (Peri et al., 1983).

  • Preparative Scale Synthesis

    The compounds AFMU and AAMU (5-Acetylamino-6-amino-3-methyluracil), both related to caffeine metabolism, can be synthesized on a preparative scale. This provides standard materials for qualitative and quantitative determinations in caffeine metabolism research (Röhrkasten et al., 1997).

  • Population Studies

    The application of AFMU extends to population studies, where it aids in determining acetylator phenotypes in various populations. This has implications for understanding the metabolic differences among populations, with potential relevance to personalized medicine and pharmacogenetics (Huang, Chu, & Huang, 1991).

Safety And Hazards

The safety data sheet for 5-Acetylamino-6-formylamino-3-methyluracil suggests that in case of inhalation, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately . The skin should be washed off with soap and plenty of water, and a doctor should be consulted .

properties

IUPAC Name

N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNZFGKEVDNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234663
Record name 5-Acetylamino-6-formylamino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Acetylamino-6-formylamino-3-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Acetylamino-6-formylamino-3-methyluracil

CAS RN

85438-96-6
Record name 5-Acetylamino-6-formylamino-3-methyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85438-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Acetylamino-6-formylamino-3-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085438966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylamino-6-formylamino-3-methyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQW8YAU3VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
620
Citations
P Wong, G Villeneuve, V Tessier, K Banerjee… - … of pharmaceutical and …, 2002 - Elsevier
The caffeine metabolite 5-acetamido-6-formylamino-3-methyluracil (AFMU) and its product of spontaneous deformylation 5-acetamido-6-amino-3-methyluracil (AAMU) were synthesized…
R Röhrkasten, P Raatz, RP Kreher… - … für Naturforschung B, 1997 - degruyter.com
… Pyrimidine-diones, Caffeine Metabolites, Synthesis 5-Acetylamino-6-amino-3-methyluracil (AAMU) and 5-acetylamino-6-formylamino-3-methyluracil (AFMU) have been prepared by …
BK Tang, DM Grant, W Kalow - Drug Metabolism and Disposition, 1983 - Citeseer
ISOLATION AND IDENTIFICATION OF &ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL AS A MAJOR METABOLITE OF CAFFEINE IN MAN
Number of citations: 77 citeseerx.ist.psu.edu
Z Braz Vieira da Silva Pontes, M Vincent-Viry… - 1993 - degruyter.com
… The acetylation phenotype was assessed from the molar ratio of two caffeine metabolites: 5-acetylamino-6formylamino-3-methyluracil/l-methylxanthine. For values less than 0.85, the …
A Lelo, DJ Birkett, JO Miners - Xenobiotica, 1990 - Taylor & Francis
… -C8 bond scission to form 5-acetylamino-6formylamino-3-methyluracil. Recent studies (Lelo … is rate-limiting in 5-acetylamino-6-formylamino-3methyluracil formation, although the …
BK Tang, D Kadar, W Kalow - Clinical Pharmacology & …, 1987 - Wiley Online Library
… ring-opened metabolite of caffeine, an acetylated uracil (5-acetylamino-6-formylamino-3-methyluracil). 5-Acetylamino-6-formylamino-3-methyluracil is labile but can be converted into a …
M Turjap, O Zendulka, Z Glatz, S Brejcha… - Current …, 2016 - ingentaconnect.com
… The absorbance of the eluent was monitored at 263 nm (5-acetylamino-6-amino-3methyluracil), 285 nm (5-acetylamino-6-formylamino-3-methyluracil, 1,7-dimethyluric acid, 1methyluric …
MJ Arnaud - Drug metabolism and disposition, 1985 - ASPET
… The observations that this metabolite is neither 5-acetylamino-6-amino-3-methyluracil nor 5-acetylamino-6-formylamino-3-methyluracil reported in humans demonstrate that both …
Number of citations: 58 dmd.aspetjournals.org
DM Grant, BK Tang, W Kalow - British journal of clinical …, 1984 - Wiley Online Library
… In the course of these studies, it was demonstrated that the production of 5-acetylamino-6formylamino-3-methyluracil (AFMU), a newly discovered metabolite of caffeine (Tang et al., …
DM Grant, BK Tang, W Kalow - Clinical Pharmacology & …, 1983 - Wiley Online Library
… In the course of investigations into variability in the metabolism of caffeine in human populations, urinary levels of 5-acetylamino-6-formylamino-3-methyluracil (AFMU), a newly …

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